N1-cyclohexylpropane-1,2-diamine
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Overview
Description
N1-cyclohexylpropane-1,2-diamine is an organic compound with the molecular formula C9H20N2. It is a derivative of cyclohexylamine and is characterized by the presence of a cyclohexyl group attached to a propane-1,2-diamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for N1-cyclohexylpropane-1,2-diamine involves the [3+2] cycloaddition of tertiary amine N-oxides and silyl imines. This method utilizes commercially available precursors and involves a formal umpolung process, resulting in the formation of substituted 1,2-diamines in moderate to high yields . Another method involves the reaction of 1,2-dichloropropane with water, liquid ammonia, and a catalyst in a high-pressure reactor at temperatures of 160-180°C and pressures of 8-12 MPa .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1-cyclohexylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amine groups act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives of this compound.
Scientific Research Applications
N1-cyclohexylpropane-1,2-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N1-cyclohexylpropane-1,2-diamine exerts its effects involves its interaction with molecular targets such as spermidine synthase. By acting as a competitive inhibitor, it disrupts the normal function of this enzyme, leading to altered cellular processes. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking the substrate’s access and inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-cyclohexylpropane-1,2-diamine include:
- N-cyclohexyl-1,3-propanediamine
- 3-aminopropylcyclohexylamine
- Cyclohexylamine derivatives
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a selective inhibitor of spermidine synthase sets it apart from other similar compounds, making it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-N-cyclohexylpropane-1,2-diamine |
InChI |
InChI=1S/C9H20N2/c1-8(10)7-11-9-5-3-2-4-6-9/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
HSUODFYJTNEEGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCCCC1)N |
Origin of Product |
United States |
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